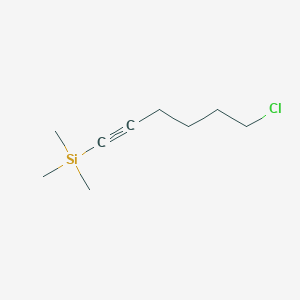
(6-Chlorohex-1-yn-1-yl)trimethylsilane
概要
説明
(6-Chlorohex-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C9H17ClSi. It is characterized by the presence of a chloroalkyne group attached to a trimethylsilyl group. This compound is of interest in organic synthesis due to its reactivity and utility in various chemical transformations.
科学的研究の応用
(6-Chlorohex-1-yn-1-yl)trimethylsilane is used in a variety of scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the preparation of silicon-containing polymers and materials.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: In the modification of biomolecules for research purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohex-1-yn-1-yl)trimethylsilane typically involves the reaction of 6-chloro-1-hexyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
6-chloro-1-hexyne+trimethylsilyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(6-Chlorohex-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Electrophiles: Halogens, hydrogen halides
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, thioethers, and ethers can be formed.
Addition Products: Halogenated alkenes and alkynes
Coupling Products: Various substituted alkynes and alkenes
作用機序
The mechanism of action of (6-Chlorohex-1-yn-1-yl)trimethylsilane in chemical reactions involves the activation of the alkyne and chloro groups. The trimethylsilyl group stabilizes the alkyne, making it more reactive towards electrophiles and nucleophiles. The chloro group can be readily displaced by nucleophiles, facilitating substitution reactions.
類似化合物との比較
Similar Compounds
- (6-Bromohex-1-yn-1-yl)trimethylsilane
- (6-Iodohex-1-yn-1-yl)trimethylsilane
- (6-Fluorohex-1-yn-1-yl)trimethylsilane
Uniqueness
(6-Chlorohex-1-yn-1-yl)trimethylsilane is unique due to the presence of the chloro group, which offers distinct reactivity compared to its bromo, iodo, and fluoro counterparts. The chloro group is less reactive than bromo and iodo groups, providing more controlled and selective reactions in synthetic applications.
特性
IUPAC Name |
6-chlorohex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKVDCACQTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
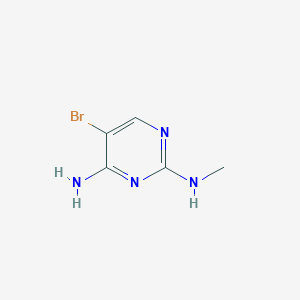
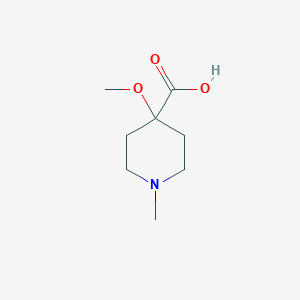
![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3392521.png)
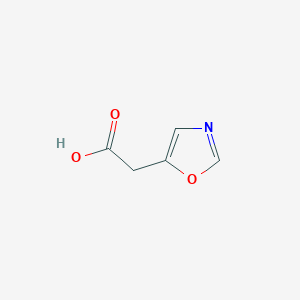
![tert-butyl 4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B3392536.png)
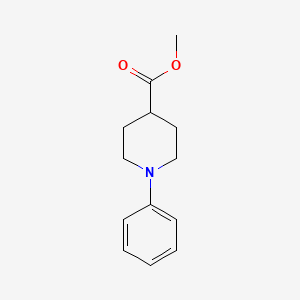
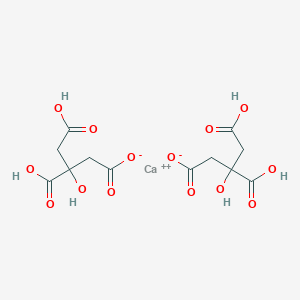
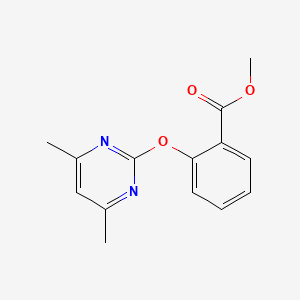


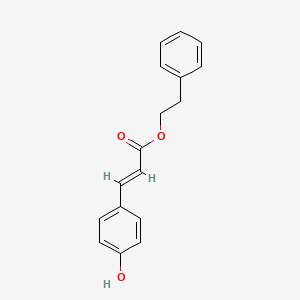
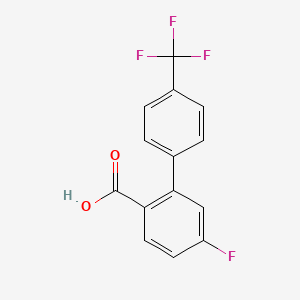
![5-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3392597.png)
![3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3392603.png)
